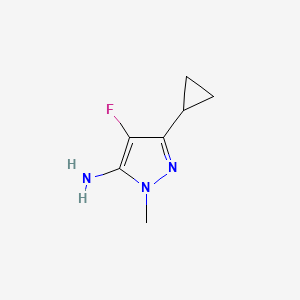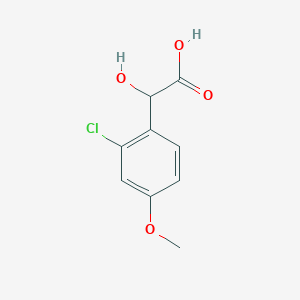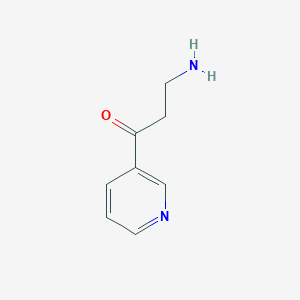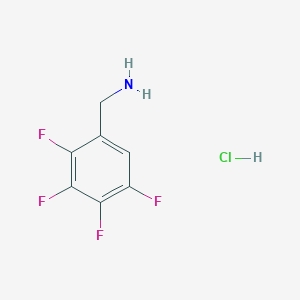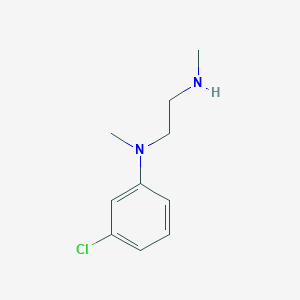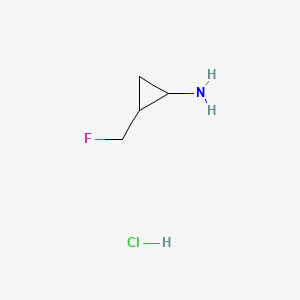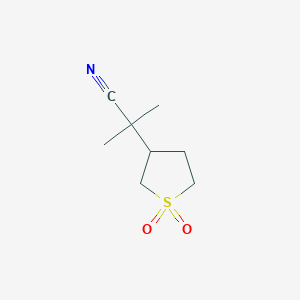
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is a chemical compound known for its unique structure and properties It contains a tetrahydrothiophene ring with a sulfone group and a nitrile group attached to a methyl-substituted carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the sulfone and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The sulfone and nitrile groups can interact with enzymes or receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H13NO2S |
|---|---|
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
2-(1,1-dioxothiolan-3-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-5H2,1-2H3 |
Clé InChI |
YMJLJCCLYPHJKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526342.png)




